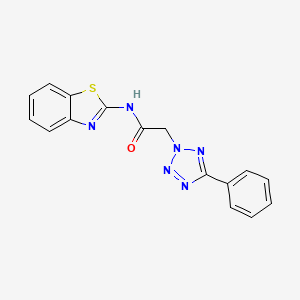![molecular formula C15H10F2N2O2S B14931256 3-[2-(difluoromethoxy)phenyl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B14931256.png)
3-[2-(difluoromethoxy)phenyl]-2-sulfanylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Difluoromethoxy)phenyl]-2-sulfanyl-4(3H)-quinazolinone is a compound of significant interest in the field of medicinal chemistry This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Difluoromethoxy)phenyl]-2-sulfanyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-aminobenzamide with 2-(difluoromethoxy)benzoyl chloride under basic conditions to form the intermediate 2-(difluoromethoxy)phenyl-2-aminobenzamide This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger batch sizes. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
化学反应分析
Types of Reactions
3-[2-(Difluoromethoxy)phenyl]-2-sulfanyl-4(3H)-quinazolinone undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学研究应用
3-[2-(Difluoromethoxy)phenyl]-2-sulfanyl-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]-2-sulfanyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The difluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or disruption of protein function.
相似化合物的比较
Similar Compounds
- 3-[4-(Difluoromethoxy)phenyl]-2-[(E)-2-(3-thienyl)vinyl]-4(3H)-quinazolinone
- 1-{2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}-3-(difluoromethyl)-2-methyl-3H-benzimidazol-1-ium bromide
Uniqueness
3-[2-(Difluoromethoxy)phenyl]-2-sulfanyl-4(3H)-quinazolinone is unique due to the presence of both the difluoromethoxy and sulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in scientific research and industry.
属性
分子式 |
C15H10F2N2O2S |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
3-[2-(difluoromethoxy)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10F2N2O2S/c16-14(17)21-12-8-4-3-7-11(12)19-13(20)9-5-1-2-6-10(9)18-15(19)22/h1-8,14H,(H,18,22) |
InChI 键 |
LWUUSCHITMTYEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14931181.png)
![1-(2-Methoxy-4-nitrophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B14931186.png)

![N-cycloheptyl-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B14931190.png)


![N-(4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14931220.png)
methanone](/img/structure/B14931227.png)
![2-phenoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B14931250.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14931258.png)
![1-[4-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B14931264.png)
![3-{5-[(4-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B14931265.png)

